(-)-O-Desmethyl-N,N-bisdesmethylTramadol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[2-(aminomethyl)-1-hydroxycyclohexyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c14-9-11-4-1-2-7-13(11,16)10-5-3-6-12(15)8-10/h3,5-6,8,11,15-16H,1-2,4,7,9,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTYLDGVLFSXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)(C2=CC(=CC=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Characterization
Laboratory Synthesis of (-)-O-Desmethyl-N,N-bisdesmethyltramadol and its Analogues
The laboratory synthesis of this compound is not widely documented, but a plausible pathway can be devised based on the established synthesis of tramadol (B15222) and its various analogues. redalyc.orgresearchgate.net The core strategy for creating the tramadol scaffold typically involves two key steps: a Mannich reaction followed by an addition reaction using an organometallic reagent.
The general synthesis of tramadol analogues begins with the preparation of an aminoketone. redalyc.org For instance, the synthesis of N-demethyltramadol involves the reaction of cyclohexanone, paraformaldehyde, and N-benzyl-N-methylamine hydrochloride in a Mannich reaction to produce 2-(N-benzyl-N-methyl)aminomethylcyclohexanone. redalyc.org This intermediate is then coupled with an organolithium or Grignard reagent, such as that derived from 3-bromoanisole, to introduce the methoxyphenyl group and form the tertiary alcohol. redalyc.orgresearchgate.net
To synthesize this compound, this general strategy would require significant modification. A potential approach could involve:
Modified Mannich Reaction: Utilizing an amine with protecting groups that can be removed later, or starting with ammonia (B1221849) to form a primary aminoketone, which could then be selectively alkylated.
Sequential Demethylation: A more common approach for obtaining metabolites is the demethylation of a more accessible precursor. One could start with tramadol or O-desmethyltramadol and perform N-demethylation. N-demethylation has been attempted via the von Braun reaction, although this can lead to decomposition of the molecule. nih.gov A more successful method may involve the hydrolysis of an N-formyl precursor. nih.gov
O-Demethylation: The O-demethylation of the methoxy (B1213986) group on the phenyl ring is a critical step. This is often achieved by treating the methoxy-containing precursor with a strong Lewis acid like boron tribromide (BBr₃) in a suitable solvent such as dichloromethane. jocpr.com
A plausible multi-step synthesis for N,N,O-tridesmethyltramadol could therefore begin with a protected tramadol analogue, followed by sequential deprotection and demethylation steps to yield the final product. The specific stereochemistry, indicated by the "(-)" prefix, would require either a stereoselective synthesis or the separation of enantiomers using chiral chromatography at a suitable stage.
Chromatographic and Spectroscopic Methods for Structural Elucidation
The identification and structural confirmation of this compound, whether from a synthetic route or in a biological matrix, rely on a combination of advanced chromatographic and spectroscopic techniques.
Chromatography is essential for separating the target compound from a complex mixture of reactants, byproducts, or other metabolites. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed.
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of tramadol and its metabolites. To separate the specific enantiomers, chiral stationary phases are necessary. For example, a Chiralpak AD column has been successfully used for the stereospecific separation of tramadol, O-desmethyltramadol (M1), and N,O-didesmethyltramadol (M5) enantiomers. nih.gov A similar system, likely employing a mobile phase such as hexanes:ethanol:diethylamine, could be adapted to resolve the enantiomers of N,N,O-tridesmethyltramadol. nih.gov Detection is often achieved using fluorescence, with typical excitation and emission wavelengths around 275 nm and 300 nm, respectively. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for identifying and quantifying tramadol metabolites in biological fluids like urine. nih.gov The method involves extracting the analytes from the sample, often via liquid-liquid extraction, followed by analysis. The retention time in the gas chromatograph provides one layer of identification, which is then confirmed by the mass spectrum. nih.govresearchgate.net
The following table summarizes typical chromatographic conditions used for the analysis of related tramadol metabolites.
| Technique | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detection Method | Analyte(s) | Reference |
| HPLC | Chiralpak AD | hexanes:ethanol:diethylamine (94:6:0.2) | Fluorescence (Ex: 275 nm, Em: 300 nm) | Tramadol, M1, M5 enantiomers | nih.gov |
| GC-MS | Capillary Column | Helium | Mass Spectrometry (EI) | Tramadol, O-desmethyltramadol, N-desmethyltramadol | nih.gov |
| LC-MS/MS | C18 reversed-phase | Acetonitrile (B52724)/Water with formic acid | Tandem Mass Spectrometry (ESI+) | Tramadol, M1, M2, M4, M5 | nih.gov |
Spectroscopy provides definitive structural information. Mass spectrometry and nuclear magnetic resonance spectroscopy are the most powerful tools for this purpose.
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with chromatography (GC-MS or LC-MS/MS), is crucial for identifying metabolites. The fragmentation pattern in the mass spectrum serves as a molecular fingerprint. For tramadol and its metabolites containing the dimethylamino group, a characteristic fragment ion is observed at a mass-to-charge ratio (m/z) of 58.0660, corresponding to the [CH₂=N(CH₃)₂]⁺ fragment. nih.govresearchgate.net The absence of this peak is indicative of N-demethylation. In the analysis of urine extracts, a metabolite identified as N,N,O-desmethyl tramadol (M4) was detected with a protonated molecule [M+H]⁺ at m/z 222.1489. nih.gov This is consistent with the expected molecular weight of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be the definitive methods for the structural elucidation of a synthesized sample of this compound. Although specific spectral data for this compound is not readily available in the literature, expected signals can be predicted. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the phenol (B47542) ring, complex multiplets for the protons on the cyclohexyl ring, and a signal corresponding to the primary amine (-NH₂) protons. The absence of signals for N-methyl and O-methyl groups, which are present in tramadol's spectrum, would confirm the complete demethylation.
The table below outlines key mass spectrometric data for tramadol and some of its demethylated metabolites.
| Compound | Metabolite Designation | Molecular Formula | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |
| Tramadol | Parent Drug | C₁₆H₂₅NO₂ | 264.1954 | 58.0660 | nih.govresearchgate.net |
| O-Desmethyltramadol | M1 | C₁₅H₂₃NO₂ | 250.1798 | 58.0660 | researchgate.net |
| N-Desmethyltramadol | M2 | C₁₅H₂₃NO₂ | 250.1798 | 44 (not always observed) | researchgate.net |
| N,O-Didesmethyltramadol | M5 | C₁₄H₂₁NO₂ | 236.1645 | No m/z 58 fragment | nih.gov |
| N,N,O-Tridesmethyltramadol | M4 | C₁₃H₁₉NO₂ | 222.1489 | No m/z 58 fragment | nih.gov |
Metabolic Pathways and Enzymatic Biotransformation
Sequential Demethylation Pathways Leading to (-)-O-Desmethyl-N,N-bisdesmethylTramadol Formation
The creation of this compound occurs through a series of sequential demethylation reactions. These reactions are primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.
Role of Cytochrome P450 Isoenzymes (CYP2B6, CYP3A4, CYP2D6) in Upstream Tramadol (B15222) Metabolism
The initial metabolism of tramadol is predominantly carried out by three key cytochrome P450 isoenzymes: CYP2D6, CYP3A4, and CYP2B6. researchgate.netnih.gov These enzymes are responsible for the first steps of demethylation, which are crucial for the subsequent formation of more downstream metabolites.
CYP2D6: This enzyme is primarily responsible for the O-demethylation of tramadol to its active metabolite, O-desmethyltramadol (M1). nih.govnih.gov M1 is a more potent mu-opioid receptor agonist than the parent drug. nih.govnih.gov
CYP3A4 and CYP2B6: These isoenzymes are mainly involved in the N-demethylation of tramadol to N-desmethyltramadol (M2). nih.govresearchgate.net
The metabolic fate of tramadol is significantly influenced by the interplay between these enzymes. researchgate.net
Specific Enzymatic Steps for N,N-bisdesmethylation and Subsequent O-demethylation
The formation of this compound involves a multi-step process. Following the initial N-demethylation of tramadol to M2 by CYP3A4 and CYP2B6, a second N-demethylation can occur, leading to the formation of N,N-didesmethyltramadol (M3). nih.gov Subsequently, or in a different order, O-demethylation of these N-demethylated metabolites by CYP2D6 results in the formation of N,O-didesmethyltramadol (M5) and ultimately this compound. researchgate.netnih.gov
In Vitro Metabolic Models and Mechanistic Biotransformation Studies
To investigate the intricate metabolic pathways of xenobiotics like tramadol, researchers utilize various in vitro models that mimic the metabolic environment of the human liver.
Application of Human Liver Microsomal Fractions in Metabolite Generation and Identification
Human liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. nih.gov They are a widely used in vitro tool to study the metabolism of drugs and to identify the resulting metabolites. nih.govnih.gov Studies using human liver microsomes have been instrumental in elucidating the primary metabolic pathways of tramadol, including the formation of O-desmethyltramadol (M1) and N-desmethyltramadol (M2). nih.govresearchgate.net These models allow for the characterization of enzyme kinetics and the identification of the specific CYP isoforms involved in each metabolic step. nih.gov
Utilization of Metabolically Competent Cell Lines (e.g., HepaRG Cells) for Xenobiotic Biotransformation Research
Metabolically competent cell lines, such as HepaRG cells, offer a more integrated model for studying xenobiotic biotransformation. nih.gov These cells, derived from a human liver tumor, can differentiate into hepatocyte-like cells that express a wide range of drug-metabolizing enzymes and transporters, closely resembling the in vivo situation. nih.gov HepaRG cells provide a valuable platform to investigate the regulation of metabolic pathways and the interplay between different enzyme systems in a cellular context. nih.gov
Influence of Cytochrome P450 Enzyme Expression Levels and Genetic Polymorphisms on Metabolite Production in Model Systems
The expression levels and genetic variations of cytochrome P450 enzymes can significantly impact the metabolic profile of tramadol. ekb.egtg.org.au Genetic polymorphisms in the CYP2D6 gene, for example, can lead to different metabolic phenotypes, including poor, intermediate, extensive, and ultra-rapid metabolizers. nih.gov
Poor metabolizers have reduced or no CYP2D6 enzyme activity, leading to lower concentrations of the active metabolite M1. nih.gov
Ultra-rapid metabolizers , on the other hand, have increased CYP2D6 activity, resulting in higher levels of M1. nih.gov
These genetic differences can be recapitulated and studied in in vitro systems by using microsomes from genotyped human livers or by genetically engineering cell lines to express specific CYP variants. ekb.eg Such studies have demonstrated a clear correlation between CYP2D6 genotype and the rate of tramadol O-demethylation. ekb.egnih.gov
Comparative Metabolism of Tramadol and its Metabolites Across Non-Human Animal Species
The biotransformation of tramadol is complex, involving multiple cytochrome P450 (CYP) enzymes, and leads to the formation of various metabolites, including O-desmethyltramadol (M1), N-desmethyltramadol (M2), and N,O-didesmethyltramadol (M5). The rate and pathway of this metabolism differ significantly among animal species, impacting the concentration and efficacy of the active metabolites.
Interspecies Differences in Metabolic Profiles and Enzymatic Activities (e.g., horses, camels, cats, dogs)
Substantial interspecies variability exists in the metabolism of tramadol. These differences are largely attributed to variations in the activity of hepatic CYP enzymes.
Dogs vs. Cats: One of the most studied comparisons is between dogs and cats. Dogs tend to metabolize tramadol differently than cats, leading to a different metabolite profile. nih.gov In dogs, the primary metabolic pathway favors the production of the inactive N-desmethyltramadol (M2) metabolite. nih.govresearchgate.net Conversely, cats show a more efficient production of the active O-desmethyltramadol (M1) metabolite and a longer elimination half-life. nih.govresearchgate.net
Studies using liver microsomes have quantified these differences. The formation of M1 from tramadol in dog liver microsomes is 3.9 times slower than in cats. nih.govresearchgate.netnih.gov In contrast, the formation of M2 in dog liver microsomes is 4.8 times faster than in cats. nih.govresearchgate.netnih.gov This metabolic variance helps explain the lower circulating concentrations of the active M1 metabolite observed in dogs compared to cats. nih.govnih.gov
The specific enzymes responsible for these pathways also differ. In dogs, M1 formation is mediated by CYP2D15, while M2 is primarily formed by CYP2B11 and CYP3A12. researchgate.netnih.gov In humans, for comparison, M1 is formed by CYP2D6, and M2 by CYP2B6 and CYP3A4. researchgate.netclinpgx.org
| Species | M1 (O-desmethyltramadol) Formation Rate | M2 (N-desmethyltramadol) Formation Rate | Primary CYP Enzymes Involved (where identified) |
|---|---|---|---|
| Dog | Slower than cats (3.9-fold) nih.govresearchgate.netnih.gov | Faster than cats (4.8-fold) and humans (19-fold) nih.govresearchgate.netnih.gov | M1: CYP2D15; M2: CYP2B11, CYP3A12 nih.gov |
| Cat | Faster than dogs (3.9-fold) nih.govresearchgate.netnih.gov | Slower than dogs (4.8-fold) nih.govresearchgate.netnih.gov | Not specified in sources |
| Human | Slower than dogs (7-fold slower M1 formation from dog microsomes) nih.govresearchgate.netnih.gov | Slower than dogs (19-fold) nih.govresearchgate.netnih.gov | M1: CYP2D6; M2: CYP2B6, CYP3A4 researchgate.netclinpgx.org |
Horses, Camels, and Other Species: Research indicates that many animal species, similar to dogs, metabolize tramadol rapidly to its inactive metabolites. researchgate.netresearchgate.net This pattern has been observed in horses, goats, donkeys, and alpacas. researchgate.netcamelsandcamelids.com In horses, after intravenous administration, serum concentrations of the M1 and M2 metabolites were found to be quite limited, with the M5 metabolite often not detected at all. nih.gov Similarly, studies in alpacas show a higher production of M2 compared to M1 and M5. camelsandcamelids.com This suggests that in these species, the therapeutic effects might differ from those seen in humans or cats, where the active M1 metabolite is more prominently produced. researchgate.netcamelsandcamelids.com
Allometric Scaling Approaches in Veterinary Pharmacokinetics Research
Allometric scaling is a mathematical method used in pharmacokinetics to predict parameters across different species based on body weight. researchgate.net This approach is founded on the principle that many physiological and metabolic processes scale with body size in a predictable manner.
However, for drugs that are extensively metabolized by the liver, such as tramadol, simple allometric scaling based solely on body weight can be inaccurate. researchgate.net This is due to the large variability in hepatic metabolism between species, which does not always correlate directly with body weight. researchgate.net For instance, a study using pigs to model human toxicokinetics found that simple allometric scaling significantly underpredicted human tramadol concentration-time profiles. nih.gov
To improve the accuracy of these predictions for hepatically cleared drugs, more complex allometric scaling models are necessary. researchgate.net These improved models may incorporate additional physiological parameters such as liver blood flow and liver weight to better account for the interspecies differences in drug metabolism. researchgate.netnih.gov The most accurate prediction of human tramadol exposure was achieved when the scaling model incorporated body weight as an exponential covariate for all toxicokinetic parameters and used liver blood flow as a correction factor for metabolic clearance. nih.gov This highlights the limitations of simple allometric scaling and the need for more refined approaches in veterinary and comparative pharmacology. researchgate.net
Pharmacological and Mechanistic Investigations
In Vitro Assessment of Receptor Binding Affinity and Selectivity
The primary mechanism for the opioid effects of tramadol (B15222) and its metabolites is their interaction with the µ-opioid receptor (MOR). In vitro studies utilizing cloned human µ-opioid receptors have been instrumental in elucidating the binding affinities of these compounds. The metabolite (±)-N,O-didesmethyltramadol (M5) demonstrates a significantly higher affinity for the human µ-opioid receptor than the parent drug, (±)-tramadol.
Research by Gillen et al. (2000) provides key data on these interactions. In competitive binding assays against [3H]naloxone, (±)-M5 exhibited a binding affinity (Ki) of 100 nM. This is approximately 24-fold greater than the affinity of racemic tramadol (Ki = 2.4 µM). Despite this increase, its affinity is considerably lower than that of the primary active metabolite, (+)-O-desmethyltramadol ((+)-M1), which has a Ki of 3.4 nM. The study also revealed that the (-)-enantiomer of the M1 metabolite, (-)-M1, has a Ki of 240 nM, suggesting that the stereochemical configuration significantly influences receptor binding. While specific binding data for the isolated (-)-M5 enantiomer is not detailed, the data for racemic M5 confirms its status as a notable, albeit secondary, opioid receptor ligand. The metabolites N-desmethyltramadol (M2), N,N-didesmethyltramadol (M3), and N,N,O-tridesmethyltramadol (M4) display only weak affinity for the µ-opioid receptor (Ki > 10 µM). nih.gov
| Compound | Binding Affinity (Ki) at Human µ-Opioid Receptor |
| (+)-O-desmethyltramadol ((+)-M1) | 3.4 nM |
| (±)-N,O-didesmethyltramadol (M5) | 100 nM |
| (-)-O-desmethyltramadol ((-)-M1) | 240 nM |
| (±)-Tramadol | 2.4 µM (2400 nM) |
| (±)-N-desmethyltramadol (M2) | > 10 µM |
| (±)-N,N-didesmethyltramadol (M3) | > 10 µM |
| (±)-N,N,O-tridesmethyltramadol (M4) | > 10 µM |
| (Data sourced from Gillen et al., 2000) nih.gov |
Evaluation of Neurotransmitter Reuptake Inhibition in Mechanistic Assays
A crucial aspect of tramadol's analgesic effect is its dual mechanism, which includes the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake. This activity, however, is not uniformly distributed among its metabolites. The structural modification of O-demethylation, which produces M1 and M5, leads to a significant loss of activity at the serotonin transporter.
Studies have shown that both enantiomers of O-desmethyltramadol (M1) are inactive as serotonin reuptake inhibitors. bionity.compsychonautwiki.orgwikipedia.org While direct experimental data on M5's activity at the serotonin transporter is limited, its O-desmethylated structure strongly suggests it is also inactive in this regard. This is in stark contrast to (+)-tramadol, which is a potent serotonin reuptake inhibitor. nih.gov
Conversely, the inhibition of norepinephrine reuptake is primarily associated with the (-) enantiomers. (-)-Tramadol is a more potent norepinephrine reuptake inhibitor than its (+) counterpart. nih.gov Research has demonstrated that the metabolite (-)-O-desmethyltramadol ((-)-M1) retains activity as a norepinephrine reuptake inhibitor. bionity.compsychonautwiki.orgwikipedia.org Given this pattern, it is plausible that (-)-N,O-didesmethyltramadol may also contribute to norepinephrine reuptake inhibition, although specific studies on this isolated enantiomer are lacking. The O-desmethyltramadol metabolite as a whole has been found to be inactive on norepinephrine reuptake at the concentrations tested in some studies, indicating that this activity is significantly less pronounced than that of the parent compound, (-)-tramadol. nih.gov
Structure-Activity Relationship (SAR) Studies of (-)-O-Desmethyl-N,N-bisdesmethylTramadol and Related Demethylated Analogues
The various demethylated metabolites of tramadol provide a clear illustration of structure-activity relationships, demonstrating how minor structural changes can lead to significant shifts in pharmacological profiles.
Stereochemical Considerations and Enantiomeric Contributions to Pharmacological Activity
Stereochemistry is a critical determinant of the pharmacological activity of tramadol and its metabolites. The parent drug is administered as a racemic mixture of (+)-tramadol and (-)-tramadol, each with distinct roles. (+)-Tramadol is primarily responsible for serotonin reuptake inhibition and is a weak µ-opioid receptor agonist. nih.gov (-)-Tramadol is the more potent inhibitor of norepinephrine reuptake. nih.govnih.gov
Correlation Between Structural Modifications and Biological Activity Profiles
The progressive demethylation of tramadol at its oxygen and nitrogen sites directly correlates with changes in its biological activity.
O-Demethylation (Phenolic Hydroxyl Group): The removal of the methyl group from the phenolic oxygen to create O-desmethylated metabolites like M1 and M5 is the single most important modification for enhancing µ-opioid receptor affinity. This free hydroxyl group is a key feature for opioid receptor binding, as seen in the 200-fold increase in affinity of (+)-M1 compared to (+)-tramadol. taylorandfrancis.com However, this same modification leads to a loss of serotonin reuptake inhibition. bionity.compsychonautwiki.org
N-Demethylation: The removal of one N-methyl group (to form N-desmethyltramadol, M2) results in a metabolite with negligible affinity for the µ-opioid receptor and is considered pharmacologically inactive in this regard. nih.gov Further N-demethylation to N,N-didesmethyltramadol (M3) also yields an inactive compound. nih.gov
Combined O- and N-Demethylation: The formation of N,O-didesmethyltramadol (M5) represents a combination of these structural changes. It possesses the O-desmethyl group, which grants it significant µ-opioid receptor affinity (24-fold higher than tramadol). However, it also has one less N-methyl group. While its opioid receptor affinity is substantial compared to the parent drug, it is much less potent than M1, indicating that the dual N-methyl configuration is also important for optimal receptor interaction.
Characterization of this compound as an Inactive or Active Metabolite
Based on in vitro receptor binding and functional assays, this compound, as a component of the racemic (±)-M5 metabolite, is definitively characterized as a pharmacologically active metabolite of tramadol. bionity.comnih.gov Its activity stems from its agonism at the µ-opioid receptor. nih.gov
However, its activity is relative and considered secondary to that of the M1 metabolite. While (±)-M5 is more potent than tramadol itself at the µ-opioid receptor, it is significantly less potent than (+)-M1. nih.gov In the broader metabolic cascade of tramadol, M5 is one of only two metabolites, along with M1, that are considered to have meaningful pharmacological activity at opioid receptors. bionity.comnih.gov Other metabolites, including N-desmethyltramadol (M2), N,N-didesmethyltramadol (M3), and N,N,O-tridesmethyltramadol (M4), are considered inactive due to their very weak affinity for the µ-opioid receptor. nih.govnih.gov One study noted that while racemic M5 binds with substantial affinity, it is highly polar and may not cross the blood-brain barrier effectively, which could limit its contribution to centrally mediated effects. nih.gov
Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques for (-)-O-Desmethyl-N,N-bisdesmethylTramadol
Chromatography is the cornerstone for isolating this compound from its parent compound and other metabolites, thereby preventing analytical interference. Both high-performance liquid chromatography and gas chromatography have been effectively employed for this purpose.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (e.g., Fluorimetry, Photodiode Array)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of tramadol (B15222) and its metabolites. When coupled with detectors like fluorescence or photodiode array (DAD), HPLC methods can offer the requisite sensitivity and selectivity for quantifying compounds like this compound.
For instance, HPLC methods have been developed for the simultaneous determination of tramadol and its major metabolites. While specific applications focusing solely on this compound with these detectors are less common than mass spectrometry-based methods, the principles of separation are well-established. A typical reversed-phase HPLC setup would utilize a C8 or C18 column. The mobile phase often consists of a mixture of an aqueous buffer (like potassium dihydrogenphosphate) and an organic solvent such as acetonitrile (B52724), with additives like triethylamine (B128534) to improve peak shape. oup.com Detection by DAD can be set at specific wavelengths to maximize the response for the analyte of interest. oup.com
Table 1: Example HPLC-DAD Parameters for Tramadol Metabolite Analysis
| Parameter | Condition |
|---|---|
| Column | Zorbax SB-C8 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.01 M Potassium Dihydrogenphosphate buffer (50:50, v/v) with 0.1% triethylamine, pH 5.5 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 218 nm |
Gas Chromatography (GC) for Volatile Metabolite Analysis
Gas chromatography (GC) offers a high-resolution separation technique for thermally stable and volatile compounds. For non-volatile compounds like tramadol metabolites, a derivatization step is typically necessary to increase their volatility and improve chromatographic behavior. nyc.gov This often involves converting polar functional groups into less polar derivatives.
In the analysis of tramadol metabolites, including N,O-didesmethyltramadol, derivatization with reagents like propionic anhydride (B1165640) is performed following extraction from biological matrices. nyc.gov The resulting derivatives are then analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The separation is achieved on a capillary column, such as an RTX-50, with a programmed temperature gradient to ensure the elution of all analytes of interest. nyc.gov
Table 2: Typical GC-MS Parameters for the Analysis of Derivatized Tramadol Metabolites
| Parameter | Condition |
|---|---|
| Column | RTX-50 (15m x 0.25mm x 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 100°C, held for 3 minutes, then ramped accordingly |
| Derivatization Agent | Propionic Anhydride |
| Detection | Mass Spectrometry (MS) |
Mass Spectrometry-Based Approaches for Definitive Identification and Quantification
Mass spectrometry (MS) has become the gold standard for the definitive identification and sensitive quantification of drug metabolites due to its high selectivity and specificity. When coupled with liquid chromatography (LC-MS/MS), it provides a powerful tool for bioanalytical studies.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Method Development and Validation for Metabolite Profiling
LC-MS/MS methods have been successfully developed and validated for the simultaneous determination of tramadol and its desmethylated metabolites, including N,O-didesmethyltramadol (NODT), in human plasma. nih.gov These methods are characterized by their high sensitivity and throughput. A typical LC-MS/MS method involves separating the analytes on a reversed-phase column followed by detection using a mass spectrometer.
Validation of these methods is performed according to international guidelines and includes assessment of linearity, accuracy, precision, and stability. For NODT, calibration curves in human plasma have been shown to be linear over a concentration range of 2.5–320 ng/mL. nih.gov The lower limit of quantitation (LLOQ) for desmethylates of tramadol has been established at 2.5 ng/mL. nih.gov The intra-day and inter-day precision and accuracy for these analytes have been reported to be within 1.6–10.2% and 89.2–106.2%, respectively. nih.gov
Table 3: Validation Summary for an LC-MS/MS Method for Tramadol and its Desmethylates in Human Plasma
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%) | Inter-day Precision (%) | Accuracy (%) |
|---|---|---|---|---|---|
| N,O-didesmethyltramadol | 2.5–320 | 2.5 | 1.6-10.2 | 1.6-10.2 | 89.2-106.2 |
| O-desmethyltramadol | 2.5–320 | 2.5 | 1.6-10.2 | 1.6-10.2 | 89.2-106.2 |
| N-desmethyltramadol | 2.5–320 | 2.5 | 1.6-10.2 | 1.6-10.2 | 89.2-106.2 |
Electrospray Ionization (ESI) Tandem Mass Spectrometry for High-Sensitivity Detection
Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of polar, thermally labile molecules like drug metabolites. In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored, a technique known as Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity.
For the analysis of N,O-didesmethyltramadol, ESI is typically operated in the positive ion mode. The method is often optimized for the detection of less ionized metabolites to ensure all compounds of interest are adequately measured. nih.gov The selection of specific MRM transitions for each analyte and internal standard is crucial for preventing cross-talk and ensuring accurate quantification. The high sensitivity of ESI-MS/MS allows for the detection of low concentrations of metabolites in biological samples, which is essential for pharmacokinetic studies. nih.govnih.gov
Advanced Sample Preparation Protocols for Biological Matrices (e.g., plasma, urine, liver homogenates)
The complexity of biological matrices necessitates a robust sample preparation protocol to remove interfering substances like proteins and salts before instrumental analysis. The choice of sample preparation technique depends on the nature of the analyte, the biological matrix, and the analytical method used.
For the analysis of this compound and other tramadol metabolites, several sample preparation techniques are employed:
Protein Precipitation (PPT): This is a simple and rapid method commonly used for plasma samples. It involves adding an organic solvent like acetonitrile to the plasma, which denatures and precipitates the proteins. nih.govnih.gov The supernatant, containing the analytes of interest, is then separated by centrifugation and can be directly injected into the LC-MS/MS system or further processed. nih.govnih.gov
Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids. For tramadol and its metabolites in urine or plasma, extraction is often performed under basic conditions using an organic solvent such as a mixture of ethyl acetate (B1210297) and diethyl ether. nih.govnih.gov This is followed by a back-extraction step into an acidic aqueous solution to further purify the sample. oup.com
Solid-Phase Extraction (SPE): SPE is a more selective and often automatable technique. It involves passing the sample through a cartridge containing a solid adsorbent. The analytes are retained on the sorbent while interferences are washed away. The analytes are then eluted with a small volume of a strong solvent. nyc.gov This technique is effective for cleaning up complex matrices like urine and tissue homogenates. nyc.gov
The extraction recoveries for these methods are typically high. For example, a method involving protein precipitation for tramadol and its desmethylates reported extraction recoveries between 85.5% and 106.3%. nih.gov
Chemical Derivatization Techniques for Enhanced Analytical Performance
Chemical derivatization is a critical strategy employed in the analytical toxicology and chemistry fields to improve the detection and quantification of pharmaceutical compounds and their metabolites, including those of tramadol. For a compound like this compound, which possesses active functional groups such as hydroxyl (-OH) and secondary amine (-NH) groups, derivatization serves to modify its chemical structure prior to analysis. This process can significantly enhance analytical performance by increasing the compound's volatility and thermal stability for gas chromatography (GC), improving chromatographic peak shape, and enhancing detection sensitivity, particularly in mass spectrometry (MS) and fluorescence-based methods. nih.govnih.gov
The primary goals of derivatizing tramadol metabolites are to block polar functional groups, thereby reducing undesirable interactions with the chromatographic column and improving separation efficiency. nih.gov Furthermore, derivatization can yield products with distinct mass spectral fragmentation patterns, which aids in structural elucidation and confident identification of the analyte. nih.gov
Several derivatization approaches have been successfully applied to the analysis of tramadol and its primary metabolites. These techniques, primarily silylation and acylation for GC-MS analysis and labeling for HPLC with fluorescence detection, are directly applicable to metabolites like this compound due to shared functional groups.
Silylation for Gas Chromatography-Mass Spectrometry (GC-MS)
Silylation is one of the most common derivatization techniques for GC-MS analysis of compounds containing active hydrogen atoms. The process involves replacing the active hydrogen in hydroxyl and amine groups with a trimethylsilyl (B98337) (TMS) group. This substitution decreases the polarity of the analyte, making it more volatile and suitable for GC analysis. researchgate.netbrjac.com.br
Common silylating agents include:
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Often used with a catalyst like 1% trimethylsilyl chloride (TMCS), BSTFA is a powerful silylating reagent. Studies on tramadol and its metabolite O-desmethyltramadol demonstrated that using BSTFA with 1% TMCS resulted in increased sensitivity and satisfactory chromatographic behavior. nih.gov A typical derivatization procedure involves reacting the dried sample extract with the reagent at an elevated temperature (e.g., 70°C for 30 minutes) to ensure complete reaction. nih.gov
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): This is another effective silylating agent, also frequently combined with 1% TMCS. Research involving the analysis of tramadol and O-desmethyltramadol in skeletal tissues utilized MSTFA with 1% TMCS, with derivatization carried out at 70°C for one hour. laurentian.ca
Acylation for Gas Chromatography-Mass Spectrometry (GC-MS)
Acylation involves the introduction of an acyl group into a molecule, typically at hydroxyl, thiol, or amine functional groups. For tramadol metabolites, this is often achieved using perfluorinated anhydrides such as pentafluoropropionic anhydride (PFPA), trifluoroacetic anhydride (TFAA), or heptafluorobutyric anhydride (HFBA). nih.govresearchgate.net While tested for tramadol and its metabolites, some studies have found that acylation reagents can yield less satisfactory chromatographic results compared to silylation for these specific compounds. nih.gov However, acylation remains a valuable technique in analytical chemistry for creating stable, volatile derivatives with good electron-capturing properties, which can enhance sensitivity in certain MS detection modes. nih.gov
Derivatization for High-Performance Liquid Chromatography (HPLC)
While GC-MS often requires derivatization to handle the polarity of tramadol metabolites, High-Performance Liquid Chromatography (HPLC) can analyze these compounds directly. However, derivatization can still be employed to enhance detection sensitivity, especially for fluorescence detection (FLD). Tramadol and its metabolites exhibit weak native fluorescence. researchgate.netvalpo.edu To overcome this limitation, a pre-column derivatization step can be introduced using a fluorescent labeling agent.
9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts with primary and secondary amines to form highly fluorescent derivatives. This technique has been shown to magnify the fluorescence intensity for tramadol and its main metabolites, allowing for significantly lower limits of quantification (LOQ), reaching levels as low as 1.0 ng/mL. researchgate.net The derivatization is typically performed in a buffered solution (e.g., borate (B1201080) buffer at pH 7.5) before injecting the sample into the HPLC system. researchgate.net
The following table summarizes the derivatization techniques applicable to tramadol metabolites, which would be similarly effective for this compound.
| Technique | Reagent | Analytical Method | Typical Reaction Conditions | Observed Enhancement | Reference |
|---|---|---|---|---|---|
| Silylation | BSTFA + 1% TMCS | GC-MS | Incubation at 70°C for 30 minutes. | Increased sensitivity and satisfactory chromatographic behavior for tramadol and O-desmethyltramadol. | nih.gov |
| Silylation | MSTFA + 1% TMCS | GC-MS | Incubation at 70°C for 1 hour. | Effective for the analysis of tramadol and O-desmethyltramadol in complex matrices like skeletal tissue. | laurentian.ca |
| Fluorescent Labeling | FMOC-Cl | HPLC-FLD | Reaction in the presence of borate buffer (0.1M, pH 7.5). | Magnified and equalized fluorescence intensity for tramadol and its metabolites; improved LOQ to 1.0 ng/mL. | researchgate.net |
| Acylation | PFPA, TFAA, HFBA | GC-MS | Varies depending on the specific reagent and protocol. | Can improve volatility, but noted in some studies as providing less satisfactory chromatographic results for tramadol compared to silylation. | nih.gov |
Forensic and Toxicological Research Applications Excluding Direct Human Clinical or Abuse Case Reporting
Role of (-)-O-Desmethyl-N,N-bisdesmethylTramadol as a Metabolic Marker in Research Studies
In research settings, this compound, also known as N,O-didesmethyltramadol or M5, serves as a crucial metabolic marker indicating the progression of tramadol (B15222) metabolism. Tramadol undergoes hepatic metabolism primarily through two pathways: O-demethylation to O-desmethyltramadol (M1) and N-demethylation to N-desmethyltramadol (M2). This compound is subsequently formed through the N-demethylation of M1 or the O-demethylation of M2. nih.govapamt.org
The presence and concentration of this secondary metabolite can be indicative of the metabolic pathways' activity and the duration since the initial administration of tramadol in a research context. For instance, a higher concentration of this compound relative to the primary metabolites might suggest a longer post-administration interval, allowing for further metabolic conversion.
In studies investigating the pharmacokinetics of tramadol in various non-human models, the analysis of this compound helps to create a more complete metabolic profile. This can be particularly important when exploring factors that may influence drug metabolism, such as genetic polymorphisms in metabolic enzymes or the co-administration of other substances that may alter enzymatic activity. The stereospecific analysis of tramadol and its metabolites, including the enantiomers of N,O-didesmethyltramadol, has been a subject of research to understand the disposition of these compounds. nih.gov
A study focusing on the identification of tramadol metabolites in a fatal poisoning case highlighted the detection of N,O-didesmethyltramadol in urine samples, underscoring its relevance in post-mortem metabolic profiling. nih.gov Research on plasma samples from individuals with tramadol intoxication also demonstrated a significant correlation between the concentrations of tramadol and its metabolites, including M5, and the presentation of certain symptoms, which can be valuable data for controlled animal studies. apamt.org
Table 1: Key Metabolic Pathways of Tramadol
| Parent Compound | Primary Metabolites | Secondary Metabolite of Interest |
| Tramadol | O-desmethyltramadol (M1) | This compound (M5) |
| N-desmethyltramadol (M2) |
Application in Forensic Toxicology Methodologies for Animal Models or Post-Mortem Research
In the realm of forensic toxicology, the detection of this compound in animal models and post-mortem research provides valuable data points for developing and refining analytical methodologies. The analysis of this metabolite in various biological matrices contributes to a more comprehensive toxicological assessment.
Methodologies for the simultaneous quantification of tramadol and its metabolites, including M5, have been developed and validated for use in research applications. nih.gov For example, a stereospecific high-performance liquid chromatographic (HPLC) method has been established for the simultaneous quantitation of the enantiomers of tramadol, O-demethyl tramadol (M1), and O-demethyl-N-demethyl tramadol (M5) in plasma. nih.gov This method demonstrated high extraction efficiency and a low limit of quantitation, making it suitable for detailed pharmacokinetic studies in animal models. nih.gov
Post-mortem research benefits from the analysis of stable matrices where metabolites may accumulate. While much of the post-mortem literature focuses on tramadol and its primary metabolites, M1 and M2, the inclusion of secondary metabolites like this compound in toxicological screenings provides a more complete picture. nih.govresearchgate.net The distribution of tramadol and its metabolites can vary across different post-mortem specimens, and understanding these patterns is crucial for accurate interpretation in forensic research. researchgate.netresearchgate.net
The development of analytical techniques capable of identifying a wide range of metabolites is essential. For instance, molecular networking approaches combined with high-resolution tandem mass spectrometry have been utilized to identify numerous tramadol metabolites, including N,O-didesmethyltramadol, in post-mortem samples. nih.gov Such advanced methodologies are instrumental in expanding the scope of post-mortem toxicological investigations.
Table 2: Analytical Methods for the Detection of Tramadol and its Metabolites
| Analytical Technique | Sample Matrix | Metabolites Detected | Research Application |
| High-Performance Liquid Chromatography (HPLC) with fluorescence detection | Plasma | Tramadol, M1, M2, M5 | Pharmacokinetic studies in animal models |
| Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HR-MS/MS) | Urine | Tramadol and multiple metabolites, including M5 | Post-mortem metabolite identification |
Development and Certification of Analytical Reference Standards
The availability of high-purity, certified analytical reference standards is a cornerstone of accurate and reliable toxicological analysis. For this compound, the development and certification of such standards are critical for ensuring the validity of research findings.
Several chemical suppliers provide reference standards for tramadol and its various metabolites, including impurities and stable isotope-labeled compounds. synzeal.comacanthusresearch.comcerilliant.com These standards are essential for the development and validation of analytical methods, quality control in research laboratories, and the identification of unknown substances in toxicological screenings. synzeal.com
The synthesis of tramadol and its analogues, including its metabolites, has been described in the scientific literature. redalyc.org These synthetic routes are crucial for the initial production of the material needed for reference standards. The process typically involves multi-step chemical reactions to achieve the desired molecular structure.
The certification of a reference material involves a rigorous process to establish its purity and identity. This includes characterization using various analytical techniques such as:
High-Performance Liquid Chromatography (HPLC) for purity assessment.
Mass Spectrometry (MS) to confirm the molecular weight and structure.
Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Certified reference materials are accompanied by a Certificate of Analysis (COA) that provides detailed information on the compound's identity, purity, and the methods used for certification. This documentation is vital for traceability and compliance with regulatory guidelines in a research setting. While specific details on the certification process for a dedicated this compound standard are not extensively published in peer-reviewed literature, the general principles of reference material development apply. Commercial suppliers of chemical standards often provide certified reference materials for tramadol and its major metabolites, which are produced under stringent quality control systems.
Future Research Directions and Open Questions
Elucidation of Undiscovered or Minor Metabolic Pathways
The primary metabolic pathways of tramadol (B15222), involving O-demethylation by CYP2D6 and N-demethylation by CYP3A4 and CYP2B6, are well-established. researchgate.netclinpgx.org These initial steps lead to the formation of metabolites like O-desmethyltramadol (M1) and N-desmethyltramadol (M2). researchgate.net Further demethylation steps lead to the formation of secondary metabolites, including N,N,O-tridesmethyltramadol (also referred to as M4 or O-Desmethyl-N,N-bisdesmethyltramadol). researchgate.netclinpgx.org
While the sequential demethylation cascade is the presumed route to (-)-O-Desmethyl-N,N-bisdesmethyltramadol, the complete enzymatic landscape and potential alternative or minor pathways remain incompletely characterized. Recent studies using advanced analytical techniques have identified a surprisingly large number of tramadol metabolites, some of which were not previously reported in humans. nih.gov This suggests that the metabolic map of tramadol is more complex than initially thought.
Future research should aim to:
Identify all contributing enzymes: Precisely delineate the specific cytochrome P450 enzymes or other enzyme families responsible for each successive N-demethylation step that leads from O-desmethyltramadol to this compound.
Investigate minor pathways: Explore the possibility of alternative, less prominent metabolic routes that could lead to the formation of this metabolite, which might become more significant in specific genetic populations or during co-administration of other drugs.
Characterize further metabolism: Determine if this compound is a terminal metabolite or if it undergoes further biotransformation, such as phase II conjugation reactions (e.g., glucuronidation or sulfation), which are common for other tramadol metabolites. nih.govresearchgate.net
Integration of In Silico Modeling and Chemoinformatics for Metabolite Prediction and Characterization
Computational tools are increasingly valuable in predicting and understanding drug metabolism. Physiologically based pharmacokinetic (PBPK) models have been successfully developed for tramadol and its primary active metabolite, M1, to predict their pharmacokinetic profiles based on genetic variations in enzymes like CYP2D6. nih.govresearchgate.net Furthermore, pathway-driven predictive models using data from multiple genes have been explored to better explain variability in metabolism. nih.gov
For a minor metabolite like this compound, in silico approaches offer a powerful means to hypothesize and guide experimental work. Future research efforts could focus on:
Developing specific PBPK models: Creating or expanding existing PBPK models to include the metabolic pathways leading to and eliminating this compound. Such models could predict its concentration profiles in different patient populations.
Utilizing metabolite prediction software: Employing chemoinformatic tools and software (such as GLORYx and Biotransformer) to predict potential downstream metabolites of this compound, guiding targeted analytical searches. researchgate.net
Applying molecular networking: Using data-driven approaches like molecular networking with high-resolution mass spectrometry data to systematically map the tramadol metabolome in an untargeted fashion. nih.gov This could confirm the position of this compound within the broader metabolic network and identify previously unknown related compounds. nih.gov
Comprehensive Stereoselective Pharmacological Profiling of Enantiomers
Tramadol is administered as a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol, which have distinct pharmacological profiles. acs.org Its metabolism is also stereoselective, resulting in different plasma concentrations and enantiomeric ratios for its various metabolites. nih.govnih.gov While the pharmacology of the enantiomers of tramadol and its primary metabolite, O-desmethyltramadol (M1), has been studied, there is a significant knowledge gap regarding the specific activities of the enantiomers of more downstream metabolites like this compound. researchgate.net
A critical area for future research is the comprehensive pharmacological characterization of the individual stereoisomers of O-Desmethyl-N,N-bisdesmethyltramadol. This would require:
Chiral synthesis or separation: Developing methods to either stereoselectively synthesize or isolate the individual enantiomers of O-Desmethyl-N,N-bisdesmethyltramadol.
Receptor binding and functional assays: Evaluating the binding affinity and functional activity of each enantiomer at key pharmacological targets, including mu-opioid receptors and the transporters for serotonin (B10506) and norepinephrine (B1679862).
Development of Ultra-Sensitive Analytical Assays for Low-Concentration Metabolites
Drug metabolites are frequently present in biological fluids at concentrations significantly lower than the parent compound, posing a challenge for detection and quantification. alwsci.com The concentration of a tertiary metabolite like this compound is expected to be particularly low.
While modern analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) offer excellent sensitivity, there is a continuous need for improvement to accurately study minor metabolites. alwsci.comtechnologynetworks.com Future research should prioritize:
Method development and validation: Creating and rigorously validating ultra-sensitive and highly specific quantitative assays for this compound and its potential stereoisomers in various biological matrices like plasma and urine.
Application of advanced MS techniques: Leveraging the capabilities of the latest generation of mass spectrometers, which provide enhanced resolution and sensitivity, to achieve lower limits of quantification. acs.org
Improved sample preparation: Optimizing extraction and sample preparation techniques to efficiently isolate and concentrate these low-abundance analytes from complex biological samples, thereby improving assay performance.
These advanced assays are a prerequisite for conducting detailed pharmacokinetic studies and for exploring the potential clinical relevance of this and other minor metabolites.
Investigation of Environmental Biotransformation and Degradation Pathways
The presence of pharmaceuticals and their metabolites in the environment is a growing concern. Tramadol and its metabolites are frequently detected in wastewater and surface waters, indicating incomplete removal by conventional treatment processes. nih.govresearchgate.netresearchgate.net Studies have shown that tramadol can be persistent in aquatic environments, with biodegradation being a primary but often slow pathway for its removal. nih.gov
The environmental fate of secondary and tertiary metabolites like this compound is largely unknown. It is crucial to understand how this compound behaves outside the human body. Future environmental research should include:
Persistence and degradation studies: Assessing the stability and degradation rates of this compound under various environmental conditions (e.g., in surface water, sediment).
Biotransformation by microorganisms: Investigating the capability of environmental microorganisms in wastewater treatment plants and natural ecosystems to biotransform or completely degrade this metabolite. Studies have identified N-demethylated metabolites as transformation products of tramadol during aerobic biodegradation. nih.gov
Photodegradation pathways: Evaluating the role of direct and indirect photolysis in the degradation of this compound, as this can be a significant pathway for other pharmaceuticals. researchgate.netupenn.edu
Enantioselective fate: Determining if environmental degradation processes are stereoselective, as has been observed for the parent drug, which could alter the enantiomeric ratio and potential ecotoxicity of the residual compounds. mdpi.com
Understanding these pathways is essential for a complete environmental risk assessment of tramadol and its extensive family of metabolites.
Q & A
Q. Advanced Research Focus
- Receptor binding assays : Use CHO cells expressing μ-opioid receptors to measure IC50 values .
- Microsomal studies : Combine liver microsomes with CYP inhibitors to isolate metabolic pathways .
- Blood-brain barrier (BBB) models : In vitro BBB co-cultures (e.g., endothelial cells/astrocytes) assess CNS penetration .
What are common sources of variability in quantifying this compound using LC-MS/MS?
Q. Basic Research Focus
- Matrix effects : Phospholipids in plasma cause ion suppression; mitigate with SPE .
- Carryover : Rinse injector needles with high organic washes between runs.
- Ionization variability : Use stable isotope-labeled internal standards (SIL-IS) for normalization .
How does the stereochemistry of this compound affect its pharmacological activity?
Q. Advanced Research Focus
- Opioid receptor affinity : The (-)-enantiomer exhibits higher μ-opioid receptor binding than the (+)-form .
- Monoamine reuptake inhibition : (+)-Enantiomers preferentially inhibit serotonin/norepinephrine transporters .
- Pharmacokinetic asymmetry : Enantiomer-specific CYP metabolism (e.g., CYP2D6 for (-)-form) alters exposure ratios .
Table 2 : Enantiomer-Specific Pharmacokinetic Properties
| Parameter | (-)-Enantiomer | (+)-Enantiomer |
|---|---|---|
| CYP2D6 Affinity | High (Km = 15 µM) | Low (Km = 45 µM) |
| μ-Opioid EC50 | 120 nM | 450 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
